molecular formula C3H8Se2 B14634501 Bis(methylselanyl)methane CAS No. 56051-03-7

Bis(methylselanyl)methane

Cat. No.: B14634501
CAS No.: 56051-03-7
M. Wt: 202.04 g/mol
InChI Key: FIISDUWWMWGGQJ-UHFFFAOYSA-N
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Description

Bis(methylselanyl)methane is an organoselenium compound with the molecular formula C₃H₈Se₂ It is characterized by the presence of two methylselanyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Bis(methylselanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or selenoxides.

    Reduction: It can be reduced to form selenols or other selenium-containing compounds.

    Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .

Scientific Research Applications

Bis(methylselanyl)methane has several scientific research applications:

Mechanism of Action

The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(indolyl)methane: Known for its anticancer properties and presence in cruciferous vegetables.

    Methylsulfonylmethane: Used as a dietary supplement for its anti-inflammatory properties.

    Methyl methanesulfonate: An alkylating agent used in cancer treatment

Uniqueness

Bis(methylselanyl)methane is unique due to its selenium content, which imparts distinct redox properties and potential therapeutic applications. Unlike sulfur analogs, selenium compounds can participate in unique biochemical pathways, making this compound a valuable compound for research and industrial applications .

Properties

CAS No.

56051-03-7

Molecular Formula

C3H8Se2

Molecular Weight

202.04 g/mol

IUPAC Name

bis(methylselanyl)methane

InChI

InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

FIISDUWWMWGGQJ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C[Se]C

Origin of Product

United States

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